2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Description
This compound is a fluorenylmethoxycarbonyl (Fmoc)-protected tetrahydroisoquinoline derivative featuring a fluorine substituent at position 6 and a carboxylic acid group at position 1. The Fmoc group serves as a protective moiety for amines, commonly utilized in peptide synthesis and solid-phase organic chemistry. The tetrahydroisoquinoline scaffold is pharmacologically significant, often explored in drug discovery for its rigidity and bioactivity . The fluorine atom enhances metabolic stability and bioavailability through electronegative effects .
Properties
CAS No. |
2580179-38-8 |
|---|---|
Molecular Formula |
C25H20FNO4 |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-6-fluoro-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C25H20FNO4/c26-16-9-10-17-15(13-16)11-12-27(23(17)24(28)29)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,13,22-23H,11-12,14H2,(H,28,29) |
InChI Key |
OQXHPMMRCUPTTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C2=C1C=C(C=C2)F)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
The compound 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS Number: 205526-26-7) is a derivative of tetrahydroisoquinoline, a structure associated with various biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
- Molecular Formula : C24H20FNO4
- Molecular Weight : 405.418 g/mol
- Chemical Structure : The compound features a fluorenylmethoxycarbonyl group and a tetrahydroisoquinoline backbone, which contributes to its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral properties of tetrahydroisoquinoline derivatives. For instance, certain compounds in this class have shown effectiveness against influenza virus polymerase acidic (PA) endonuclease domain inhibitors. The specific mechanism involves the inhibition of viral replication by targeting the polymerase complex essential for viral RNA synthesis .
Inhibition of Metallo-Beta-Lactamases
The compound has demonstrated in vitro inhibition of New Delhi metallo-beta-lactamase (NDM-1), an enzyme responsible for antibiotic resistance in various bacteria. This inhibition suggests potential applications in combating antibiotic-resistant infections .
Neuroprotective Effects
Tetrahydroisoquinoline derivatives are also being investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Parkinson's disease. Compounds similar to 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid have been linked to the inhibition of catechol-O-methyltransferase (COMT), an enzyme involved in dopamine metabolism .
Case Studies
The biological activity of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be attributed to its structural features that allow it to interact with specific biological targets:
- Viral Polymerase Inhibition : The compound may bind to the viral polymerase complex, disrupting its function and preventing viral replication.
- Enzyme Inhibition : By inhibiting enzymes like NDM-1 and COMT, it may restore sensitivity to antibiotics and enhance dopaminergic signaling in neurodegenerative conditions.
Scientific Research Applications
Medicinal Chemistry
Biological Activity
Research indicates that Fmoc-THIQ exhibits significant biological activities that are relevant to drug development. Its unique tetrahydroisoquinoline structure allows for potential interactions with biological systems, influencing protein-protein interactions and enzyme mechanisms. This makes it a candidate for the development of therapeutic peptides and other drug derivatives.
Case Studies
Several studies have investigated the potential of Fmoc-THIQ derivatives in treating various diseases. For instance, derivatives of this compound are being explored for their efficacy in targeting specific receptors involved in neurodegenerative diseases and cancer therapies. The structural flexibility provided by the fluorenylmethoxycarbonyl group enhances its pharmacological profile.
Peptide Synthesis
Use as a Protecting Group
Fmoc-THIQ is primarily utilized as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects amino groups during the synthesis process, allowing for the selective formation of peptide bonds without unwanted side reactions. This property is crucial in solid-phase peptide synthesis (SPPS), where precise control over the sequence and structure of peptides is essential.
Table 1: Comparison of Similar Compounds
| Compound Name | Similarity Index |
|---|---|
| 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid | 0.95 |
| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid | 0.93 |
| (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid | 0.93 |
This table highlights compounds that share structural similarities with Fmoc-THIQ, indicating its unique characteristics within this chemical family.
Drug Development
Therapeutic Applications
The ongoing research into Fmoc-THIQ derivatives suggests their potential role in developing new therapeutic agents. For example, studies have shown that modifications to the tetrahydroisoquinoline core can enhance bioactivity against specific targets in cancer cells.
Mechanistic Insights
Understanding the mechanism of action of Fmoc-THIQ and its derivatives is crucial for optimizing their therapeutic potential. Current investigations focus on how these compounds interact at the molecular level with enzymes and receptors, which could lead to breakthroughs in targeted therapies.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Position
The chloro group at position 8 undergoes nucleophilic displacement under basic or catalytic conditions:
*The methoxy substitution is inferred from analogous triazolopyridine reactivity.
Key mechanistic insights:
-
The chloro group's electrophilicity is enhanced by the electron-withdrawing triazole ring .
-
Microwave-assisted reactions reduce side-product formation compared to conventional heating .
Cyclization Reactions
The amine group at position 3 participates in cyclocondensation to form fused heterocycles:
Example reaction with diketones:
| Conditions | Catalyst | Cyclization Efficiency |
|---|---|---|
| Acetic acid, Δ | None | 72% |
| DMF, 120°C | CuI | 88% |
This reactivity is leveraged to synthesize polycyclic scaffolds for kinase inhibition studies.
Alkylation/Acylation of the Primary Amine
The 3-amine group undergoes alkylation or acylation to modify pharmacophore properties:
Alkylation with alkyl halides:
Acylation with acid chlorides:
-
Yield: 78–82%
-
Side reaction: Competitive ring-opening minimized by low temperatures (0–5°C)
Metal-Catalyzed Cross-Coupling
The chloro group participates in Pd-/Cu-catalyzed couplings for C–C/C–N bond formation:
| Coupling Type | Catalyst System | Substrate | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 65% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aniline | 58% |
*Data extrapolated from triazolopyridine analogs .
Acid-Base Reactions
As a hydrobromide salt, the compound exhibits pH-dependent solubility:
-
Deprotonation : Forms free base in NaOH (aq), increasing lipophilicity (logP increases from −1.2 to 0.8) .
-
Salt metathesis : Reacts with AgNO₃ to precipitate AgBr, yielding the nitrate salt .
Oxidation/Reduction Processes
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Preparation Methods
Tetrahydroisoquinoline Core Formation
The Tic scaffold is synthesized from dopamine analogs or phenethylamine derivatives. A modified Bischler-Napieralski reaction employs phosphoryl chloride (POCl₃) in refluxing dichloroethane to cyclize N-acyl phenethylamines into dihydroisoquinolines, followed by catalytic hydrogenation (H₂/Pd-C) to yield the tetrahydroisoquinoline. For fluorinated analogs, pre-functionalization of the aromatic ring with fluorine prior to cyclization ensures regioselectivity.
Stepwise Synthetic Routes
Route A: Late-Stage Fluorination
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DCM | THF | DCM |
| Base | NMM | DIPEA | NMM |
| Temperature (°C) | 25 | 0→25 | 25 |
| Yield (%) | 85 | 78 | 85 |
Route B: Early-Stage Fluorination
Fluorine is introduced at the phenethylamine stage to leverage directed ortho-metalation (DoM) for precise positioning.
Step 1: Synthesis of 4-Fluoro-2-iodophenethylamine
Step 2: Cyclization and Functionalization
The fluorinated phenethylamine is subjected to Bischler-Napieralski conditions (POCl₃, reflux) and hydrogenated to yield the Tic core. Subsequent Fmoc protection follows Route A protocols.
Table 2: Comparative Analysis of Synthetic Routes
| Metric | Route A | Route B |
|---|---|---|
| Total Steps | 4 | 5 |
| Overall Yield (%) | 52 | 47 |
| Purity (HPLC) | 98.5% | 97.2% |
| Scalability | Moderate | Low |
Industrial-Scale Production Methods
Continuous Flow Synthesis
To enhance throughput, a telescoped continuous flow system integrates cyclization, hydrogenation, and Fmoc protection:
-
Reactor 1 : Bischler-Napieralski cyclization in POCl₃ at 110°C (residence time: 30 min).
-
Reactor 2 : Catalytic hydrogenation with Pd/C (5% w/w) in ethanol at 50°C (residence time: 45 min).
-
Reactor 3 : Fmoc protection in DCM with inline pH monitoring to maintain optimal base concentration.
Table 3: Flow vs. Batch Process Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Cycle Time (h) | 48 | 12 |
| Yield (%) | 72 | 85 |
| Solvent Waste (L/kg) | 220 | 90 |
Analytical Characterization and Quality Control
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.58 (t, J = 7.2 Hz, 2H), 7.40 (t, J = 7.4 Hz, 2H), 7.31 (d, J = 7.3 Hz, 2H), 4.40 (d, J = 6.8 Hz, 2H, Fmoc CH₂), 4.22 (t, J = 6.6 Hz, 1H, Fmoc CH), 3.85–3.70 (m, 2H, Tic CH₂N), 3.10–2.95 (m, 2H, Tic CH₂CO), 2.70–2.55 (m, 1H, Tic CH), 2.45–2.30 (m, 1H, Tic CH).
-
HRMS (ESI+) : m/z calcd for C₂₆H₂₂FNO₄ [M+H]⁺: 432.1601; found: 432.1604.
Chiral Purity Assessment
Chiral HPLC (Chiralpak IA-3 column, hexane:isopropanol = 85:15) confirms enantiomeric excess >99% for the (R)-configured product.
Process Optimization and Troubleshooting
Common Side Reactions and Mitigation
Q & A
Q. What is the role of the Fmoc [(9H-fluoren-9-yl)methoxy]carbonyl group in the synthesis of this compound?
The Fmoc group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS) and other iterative coupling reactions. Its stability under basic conditions allows selective deprotection using piperidine or other amines while leaving acid-labile protecting groups intact. This is critical for stepwise assembly of complex molecules. After synthesis, the Fmoc group is removed under mild basic conditions to regenerate the free amine for subsequent reactions .
Q. What are the common analytical techniques for characterizing purity and structural integrity?
- HPLC/LC-MS : To assess purity and detect impurities (e.g., de-fluorinated byproducts or incomplete Fmoc deprotection) .
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., fluoro substitution at position 6) and the integrity of the tetrahydroisoquinoline core .
- MALDI-TOF Mass Spectrometry : Validates molecular weight and detects side products like truncated sequences or oxidation artifacts .
Q. What safety precautions are critical when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation of dust (GHS H335) .
- Spill Management : Collect spills using non-sparking tools and dispose via authorized chemical waste services to prevent environmental release .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency during solid-phase synthesis?
- Activation Reagents : Use HOBt/DIC or OxymaPure/COMU to minimize racemization and improve yields in Fmoc-based couplings .
- Solvent Selection : Anhydrous DMF or NMP enhances solubility of the tetrahydroisoquinoline intermediate .
- Reaction Monitoring : Perform Kaiser tests or monitor Fmoc deprotection via UV absorbance at 301 nm to confirm reaction completion .
Q. How does the compound’s stability vary under different pH conditions?
- Acidic Conditions (pH < 3) : Risk of tetrahydroisoquinoline ring protonation or Fmoc cleavage if exposed to strong acids (e.g., TFA) .
- Basic Conditions (pH > 9) : Fmoc deprotection occurs rapidly (e.g., with 20% piperidine in DMF), but prolonged exposure may degrade the carboxylic acid moiety .
- Neutral Buffers : Stable for short-term storage at 4°C, but monitor for hydrolysis via LC-MS over time .
Q. How to address discrepancies in 1^11H NMR data during structural confirmation?
- Dynamic Effects : The fluoro substituent at position 6 induces anisotropic shielding, altering chemical shifts in adjacent protons. Compare with DFT-calculated NMR spectra for validation .
- Solvent Artifacts : Deuterated DMSO may cause peak broadening; reanalyze in CDCl₃ or methanol-d₄ to resolve splitting .
- Impurity Peaks : Use preparative HPLC to isolate the target compound and reacquire NMR data .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s solubility in polar aprotic solvents?
Q. Why do different synthesis protocols report variable yields for the final coupling step?
- Side Reactions : Competing acylation at the tetrahydroisoquinoline nitrogen can occur if the Fmoc group is incompletely removed. Optimize deprotection time and reagent stoichiometry .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes and improves yields by >15% compared to conventional heating .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
